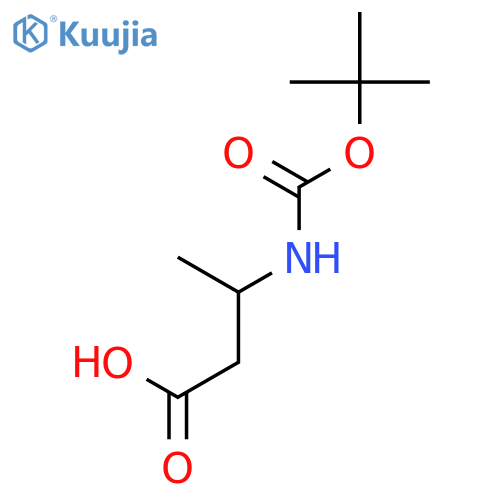

Cas no 158851-30-0 ((3S)-3-(tert-butoxycarbonylamino)butanoic acid)

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-(tert-Butoxycarbonylamino)butyric acid

- Boc-L-beta-homoalanine

- Boc-L-β-homoalanine

- Boc-β-HoAla-OH

- (S)-3-(Boc-amino)butyric acid

- (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid

- (S)-N-Boc-3-Aminobutyric Acid

- Boc-beta-HoAla-OH

- Boc-beta-homoalanine

- Boc-B-HoAla-OH

- Boc-L-3-Abu-OH

- Boc-L-beta-HAla-OH

- BOC-L-ß-HOMOALANINE

- Boc-β-Homoala-OH

- (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- -HoAla-OH

- Boc--HoAla-OH

- BOC-SS-HOMOALA

- BOC-ALA-(C*CH2)OH

- Boc-β-homoalanine

- Boc-L-Homoalanine

- BOC-B-HOMOALANINE

- Boc-beta-Homoala-OH

- Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3S)-

- (S)-3-(tert-Butoxycarbonylamino)butanoic acid

- (3S)-3-(tert-butoxycarbonylamino)butanoic acid

- (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

- (3S)-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]butanoic acid

- boc-

- EN300-140698

- MFCD00270345

- CS-W015456

- AKOS015836598

- AM84522

- W-200141

- AS-17622

- AKOS015908744

- J-009664

- A-HoAla-OH

- Boc-L-I(2)-homoalanine

- (s)-3-(n-boc-amino)butyric acid

- 158851-30-0

- Boc-beta-Homoala-OH, >=98.0% (TLC)

- Boc-L-

- (3S)-3-(tert-butoxycarbonylamino)butanoic acid;(S)-N-Boc-3-aminobutyric acid

- Boc-l-b-homoalanine

- A-homoalanine

- Boc-Ala-(C#CH2)OH

- SCHEMBL1372203

- DTXSID70420711

- A809972

- PYNDHEONPQYIAN-LURJTMIESA-N

- boc-ss-Homoalanine

- CHEMBL1222400

- A-Homoala-OH

-

- MDL: MFCD00270345

- インチ: 1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

- InChIKey: PYNDHEONPQYIAN-LURJTMIESA-N

- ほほえんだ: O(C(N([H])[C@@]([H])(C([H])([H])[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

- BRN: 6800577

計算された属性

- せいみつぶんしりょう: 203.115758g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 5

- どういたいしつりょう: 203.115758g/mol

- 単一同位体質量: 203.115758g/mol

- 水素結合トポロジー分子極性表面積: 75.6Ų

- 重原子数: 14

- 複雑さ: 219

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.1010

- ゆうかいてん: 73-78°C

- ふってん: 339.5°Cat760mmHg

- フラッシュポイント: 159.1°C

- 屈折率: 1.46

- すいようせい: Slightly soluble in water.

- PSA: 75.63000

- LogP: 1.76520

- ひせんこうど: -18° (c=1, CHCl3)

- ようかいせい: 未確定

(3S)-3-(tert-butoxycarbonylamino)butanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22; S24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S22;S24/25

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-140698-0.5g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid |

158851-30-0 | 95% | 0.5g |

$34.0 | 2023-06-06 | |

| abcr | AB165816-10 g |

Boc-L-beta-homoalanine; 95% |

158851-30-0 | 10g |

€371.70 | 2022-06-11 | ||

| Enamine | EN300-140698-0.1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid |

158851-30-0 | 95% | 0.1g |

$19.0 | 2023-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022723-250mg |

(S)-3-((tert-Butoxycarbonyl)amino)butanoic acid |

158851-30-0 | 97% | 250mg |

¥39 | 2023-03-07 | |

| Enamine | EN300-140698-0.05g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid |

158851-30-0 | 95% | 0.05g |

$19.0 | 2023-06-06 | |

| Enamine | EN300-140698-25.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid |

158851-30-0 | 95% | 25g |

$636.0 | 2023-06-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117042-250mg |

(3S)-3-(tert-butoxycarbonylamino)butanoic acid |

158851-30-0 | 98% | 250mg |

¥108.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D375942-50g |

Boc-L-beta-homoalanine |

158851-30-0 | 97% | 50g |

$2000 | 2023-09-03 | |

| Chemenu | CM220034-5g |

Boc-L-beta-homoalanine |

158851-30-0 | 97% | 5g |

$138 | 2021-06-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94779-25G |

(3S)-3-(tert-butoxycarbonylamino)butanoic acid |

158851-30-0 | 97% | 25g |

¥ 640.00 | 2023-04-04 |

(3S)-3-(tert-butoxycarbonylamino)butanoic acid 関連文献

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

9. Book reviews

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Branched fatty acids

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Branched fatty acids

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

(3S)-3-(tert-butoxycarbonylamino)butanoic acidに関する追加情報

(3S)-3-(tert-butoxycarbonylamino)butanoic acid: A Comprehensive Overview

(3S)-3-(tert-butoxycarbonylamino)butanoic acid, also known by its CAS number 158851-30-0, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is a derivative of butanoic acid, with a specific stereochemistry at the third carbon atom, designated as the (S) configuration. The presence of the tert-butoxycarbonyl (Boc) group attached to the amino group makes this compound a protected amino acid, which is widely used in peptide synthesis and other biochemical applications.

The structure of (3S)-3-(tert-butoxycarbonylamino)butanoic acid is characterized by a four-carbon chain, with a carboxylic acid group at one end and an amino group protected by the Boc group at the third carbon. The Boc group is a common protecting group in peptide synthesis, as it provides excellent protection under mild conditions and can be easily removed using acidic conditions such as trifluoroacetic acid (TFA). This makes the compound highly versatile in various synthetic protocols.

Recent studies have highlighted the importance of stereochemistry in biological systems, and (3S)-configuration plays a crucial role in determining the biological activity of this compound. The (S) configuration ensures that the molecule interacts correctly with biological targets, such as enzymes or receptors, making it a valuable tool in drug discovery and development.

In terms of synthesis, (3S)-3-(tert-butoxycarbonylamino)butanoic acid can be prepared through various methods, including resolution of racemic mixtures or direct asymmetric synthesis. The use of chiral resolving agents or asymmetric catalysis has become increasingly popular due to their high efficiency and selectivity. These methods not only ensure the correct stereochemistry but also minimize waste and environmental impact, aligning with green chemistry principles.

The application of this compound extends beyond peptide synthesis. It has been utilized in the study of amino acid metabolism, enzyme kinetics, and as a building block in the construction of more complex molecules. Recent research has explored its role in bioconjugation chemistry, where it serves as a linker between different biomolecules, enabling the creation of novel bioconjugates with potential therapeutic applications.

One area of emerging interest is the use of (3S)-3-(tert-butoxycarbonylamino)butanoic acid in drug delivery systems. Its ability to form stable complexes with various drugs has led to investigations into its potential as a carrier molecule for targeted drug delivery. This application leverages both its chemical stability and its compatibility with biological systems.

In addition to its practical applications, this compound has been instrumental in advancing our understanding of stereochemical interactions in biological systems. Studies have shown that the (S) configuration significantly influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for its function in biological environments.

From an analytical perspective, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound at high precision. These techniques not only confirm its structure but also provide insights into its dynamic behavior in solution, which is essential for understanding its reactivity and stability.

The continued exploration of (3S)-3-(tert-butoxycarbonylamino)butanoic acid highlights its importance as a versatile tool in chemical research. Its unique combination of stereochemistry and functional groups makes it a valuable asset in both academic and industrial settings.

158851-30-0 ((3S)-3-(tert-butoxycarbonylamino)butanoic acid) 関連製品

- 1155-64-2(H-Lys(Z)-OH)

- 132549-43-0(Boc-L-beta-Homoleucine)

- 1685-33-2(Cbz-D-Valine)

- 405-39-0(Z-Lys(Z)-OH)

- 129765-95-3(3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid)

- 1152-61-0(Z-Asp-OH)

- 1149-26-4(N-Cbz-L-valine)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 159877-47-1(Methyl (R)-N-boc-3-aminobutyrate)

- 159991-23-8((R)-3-(tert-Butoxycarbonylamino)butanoic Acid)